molecular formula C8H10O3 B3425919 Ethyl 2-(furan-2-yl)acetate CAS No. 4915-21-3

Ethyl 2-(furan-2-yl)acetate

Cat. No.: B3425919
CAS No.: 4915-21-3
M. Wt: 154.16 g/mol
InChI Key: HZCXBPTUYRYPPT-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)acetate is an organic compound with the molecular formula C8H10O3. It is a furan derivative, characterized by the presence of a furan ring attached to an ethyl acetate group. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(furan-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-furoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(furan-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(furan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(furan-2-yl)acetate is unique due to its combination of a furan ring and an ethyl acetate group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .

Properties

IUPAC Name

ethyl 2-(furan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXBPTUYRYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4915-21-3
Record name ethyl 2-(furan-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

24.8 g of 2-(furan-2-yl)acetic acid was dissolved in 590 mL of N,N-dimethylformamide and mixed with 32.6 g (0.236 mol) of potassium carbonate and 6.42 g (19.7 mmol) cesium carbonate successively. The reaction mixture was further mixed with 19 mL (0.24 mol) of iodoethane under cooling with ice and stirred at room temperature for 14 hours. After completion of the reaction, the reaction mixture was diluted with distilled water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give 17.0 g of the desired product as a brown liquid.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
solvent
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 60.8 g (0.4 mole) of the carbinol obtained according to letter (a) above, 11.1 g (0.08 mole) of o-nitro-phenol and 194.4 g (1.2 mole) of triethyl ortho-acetate were slowly heated during 8-10 h to 145°-150° under nitrogen atmosphere while stirring. Meanwhile, ethanol and ethyl acetate formed in the course of the reaction were gradually distilled off whereas the excess of triethyl ortho-acetate was recovered by vacuum distillation. The thus obtained residue was dissolved in petrol ether (b.p. 30°-50°) and the resulting solution was washed with 5% aqueous NaOH, dried over Na2SO4 and finally evaporated. 46.6 g (yield 52.5%) of the title ethyl furyl-acetate were obtained by fractional distillation. Purity ca. 35%; b.p. 65°-70°/0.2 Torr.
Quantity
60.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
194.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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